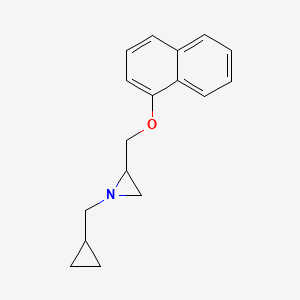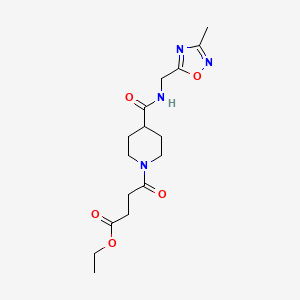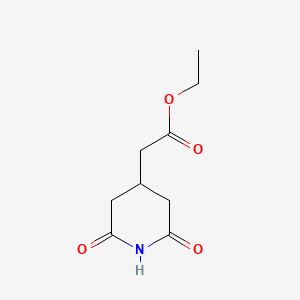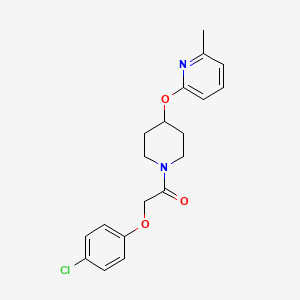![molecular formula C10H8F3N3O2 B2689596 3-{[3-(Trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-5-amine CAS No. 2453323-50-5](/img/structure/B2689596.png)
3-{[3-(Trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a small molecule . It is structurally similar to fluoxetine, an antidepressant drug . Fluoxetine is a racemate comprising equimolar amounts of ®- and (S)-fluoxetine . The trifluoromethyl group is a common functional group in many FDA-approved drugs .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of fluoxetine involves a palladium-catalyzed coupling reaction . Another method involves lithiation followed by trapping with electrophiles .Molecular Structure Analysis
The molecular structure of this compound is similar to that of fluoxetine . It contains a trifluoromethyl group attached to a phenyl ring, which is further connected to a 1,2,4-oxadiazol ring via a methylene bridge .Chemical Reactions Analysis
The thermal behavior of fluoxetine, a structurally similar compound, has been studied using thermoanalytical techniques . The decomposition of fluoxetine occurs after melting, releasing 4-trifluoromethylphenol and methylamine .Aplicaciones Científicas De Investigación
- The trifluoromethyl (TFM) group in this compound has been investigated for its antiviral potential. Researchers have explored its activity against viruses such as HIV and influenza. The TFM moiety may interact with viral enzymes or receptors, inhibiting viral replication .
- The synthesis of TFM-containing compounds has led to the development of novel NNRTIs. These inhibitors play a crucial role in treating HIV by targeting the reverse transcriptase enzyme. The TFM group contributes to their pharmacological activity .
- Some derivatives of 3-{[3-(Trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-5-amine have shown promise as analgesics. Researchers have explored their potential in alleviating pain, making them relevant in pain management .
- Fluorine-containing compounds, including those with TFM groups, have applications in agrochemicals. Researchers have explored their use as pesticides, herbicides, and fungicides. The TFM group’s unique properties contribute to their effectiveness .
- Organo-fluorine chemistry, including TFM-containing compounds, plays a vital role in catalysis. These compounds can act as catalysts or participate in key synthetic transformations. Their stability and reactivity make them valuable tools in organic synthesis .
Antiviral Agents
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Analgesic Properties
Agrochemicals and Crop Protection
Catalysis and Organic Synthesis
Safety and Hazards
Direcciones Futuras
The trifluoromethyl group is a common functional group in many FDA-approved drugs . Therefore, the study and development of trifluoromethyl-containing compounds, such as “3-{[3-(Trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-5-amine”, could be a promising direction for future research in drug discovery .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes .
Mode of Action
This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways .
Pharmacokinetics
Compounds with similar structures have been known to have various pharmacokinetic properties .
Result of Action
Compounds with similar structures have been known to have various biological activities .
Action Environment
It is known that environmental factors can significantly influence the action of various compounds .
Propiedades
IUPAC Name |
3-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-oxadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O2/c11-10(12,13)6-2-1-3-7(4-6)17-5-8-15-9(14)18-16-8/h1-4H,5H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOUXLILGZEOBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=NOC(=N2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[3-(Trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-((2-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2689516.png)


![5-bromo-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-furamide](/img/structure/B2689520.png)
![4-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]quinoline-3-carboxylic acid](/img/structure/B2689521.png)
![(4-ethoxyphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2689523.png)

![5-Nitro-2-[(tetrahydrofuran-2-ylmethyl)amino]benzonitrile](/img/structure/B2689525.png)

![N-(1-cyanocycloheptyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2689530.png)
![5-ethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2689532.png)
![3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}prop-2-ynoic acid](/img/structure/B2689533.png)
